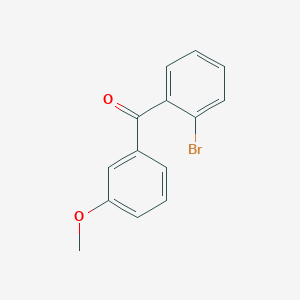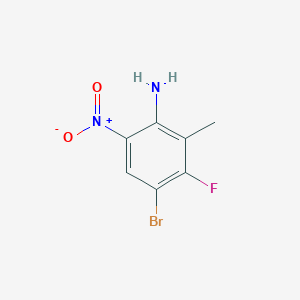
4-Bromo-3-fluoro-2-metil-6-nitroanilina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-fluoro-2-methyl-6-nitroaniline is an organic compound with the molecular formula C7H6BrFN2O2. It is a derivative of aniline, characterized by the presence of bromine, fluorine, methyl, and nitro groups on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
Aplicaciones Científicas De Investigación
4-Bromo-3-fluoro-2-methyl-6-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the development of fluorescent probes and bio-markers.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Métodos De Preparación
4-Bromo-3-fluoro-2-methyl-6-nitroaniline can be synthesized through a multi-step process involving the introduction of bromine, fluorine, and nitro groups onto the aniline ring. One common synthetic route involves the following steps:
Bromination: The addition of a bromine atom to the benzene ring.
Methylation: The addition of a methyl group to the benzene ring.
These reactions typically require specific reagents and conditions, such as concentrated sulfuric acid for nitration, bromine for bromination, and fluorine gas or a fluorinating agent for fluorination .
Análisis De Reacciones Químicas
4-Bromo-3-fluoro-2-methyl-6-nitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a catalyst.
Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), and nucleophiles (e.g., sodium hydroxide). The major products formed depend on the specific reaction conditions and reagents used .
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-fluoro-2-methyl-6-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amine, which can then interact with various biological molecules. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
4-Bromo-3-fluoro-2-methyl-6-nitroaniline can be compared with other similar compounds, such as:
4-Bromo-2-fluoro-6-nitroaniline: Similar structure but lacks the methyl group.
4-Bromo-3-fluoro-2-nitroaniline: Similar structure but lacks the methyl group.
4-Bromo-3-fluoro-2-methyl-5-nitroaniline: Similar structure but with the nitro group in a different position.
These compounds share similar chemical properties but differ in their specific reactivity and applications due to the presence or absence of certain functional groups .
Propiedades
IUPAC Name |
4-bromo-3-fluoro-2-methyl-6-nitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2O2/c1-3-6(9)4(8)2-5(7(3)10)11(12)13/h2H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDOVOFDXMMLLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1F)Br)[N+](=O)[O-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
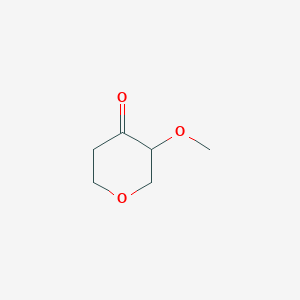
![7-Bromo-4-chloropyrido[3,2-d]pyrimidine](/img/structure/B1290596.png)
![2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol](/img/structure/B1290597.png)
![6-Bromo-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B1290598.png)
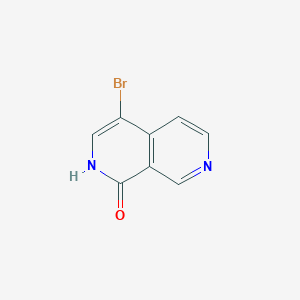
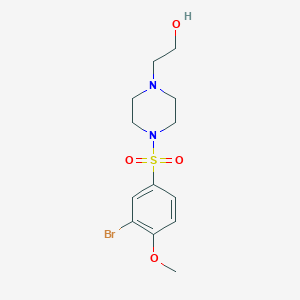
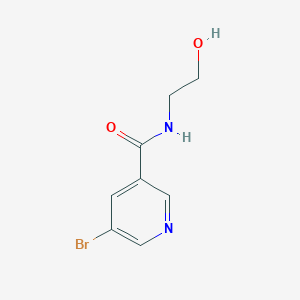
![[1-(2-Phenylethyl)piperidin-3-yl]methanol](/img/structure/B1290609.png)

